molecular formula C5H4N2OS B1621206 (4-Oxothiazolidin-2-ylidene)acetonitrile CAS No. 3364-82-7

(4-Oxothiazolidin-2-ylidene)acetonitrile

Cat. No. B1621206
CAS RN: 3364-82-7
M. Wt: 140.17 g/mol
InChI Key: XNPSUGRTBYMMPB-ORCRQEGFSA-N
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Description

“(4-Oxothiazolidin-2-ylidene)acetonitrile” is a heterocyclic compound . It has been used in the synthesis of various derivatives and complexes .


Synthesis Analysis

The compound can be synthesized through a one-pot, multicomponent process involving unsymmetrical thioureas, various amines, and methyl bromoacetate . Other methods include the reaction of 2-(4-Oxothiazolidin-2-ylidene)acetonitrile with aryl diazonium chloride derivatives .


Molecular Structure Analysis

The molecular structure of “(4-Oxothiazolidin-2-ylidene)acetonitrile” has been characterized by IR, 1H NMR, 13C NMR spectra, mass spectrometry, and CHNS elemental analysis .


Chemical Reactions Analysis

The compound undergoes various reactions. For instance, it reacts with aryl diazonium chloride derivatives to afford 4-thiazolidinones . It also reacts with aromatic aldehydes and malononitrile to give substituted thiazolo .

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : (4-Oxothiazolidin-2-ylidene)acetonitrile has been utilized in the synthesis of various thiazole and thiazolopyridine derivatives. These compounds exhibited significant antimicrobial activities, particularly more effective against Gram-positive bacteria than Gram-negative bacteria, as well as showing effectiveness against various types of fungi (Shedid & Ali, 2018). Similarly, a study involving the synthesis of thiazolidinone derivatives bearing pyridine moiety indicated antimicrobial potential (Khalil et al., 2014).

Spectral and Solvent Effects

  • Optical Properties and Solvent Interaction : Research into the effect of solvent dielectric constant on the optical band gap of (4-Oxothiazolidin-2-ylidene)acetonitrile revealed insights into the compound's interaction with different solvents and its optical energy gap. This highlights its potential use in photonic and electronic applications (Ibrahim & Ali, 2014).

Enzyme Inhibition and Therapeutic Potential

  • Inhibition of Enzymes : A study identified a derivative of 4-oxothiazolidine as a dual inhibitor of deoxyribonuclease I and xanthine oxidase, marking it as a potential therapeutic agent for conditions where these enzymes play a role (Gajić et al., 2021).

Synthesis and Chemical Reactions

  • Facilitating Chemical Syntheses : The utility of (4-Oxothiazolidin-2-ylidene)acetonitrile in synthesizing fused heterocyclic derivatives with potential anti-tumor activities has been explored. This points to its role in medicinal chemistry and drug discovery (Wardakhan et al., 2011).

Safety and Hazards

The safety data sheet for “(4-Oxothiazolidin-2-ylidene)acetonitrile” provides information on its hazards, handling and storage, exposure controls/personal protection, and more .

properties

IUPAC Name

(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPSUGRTBYMMPB-KTAJNNJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC#N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=C/C#N)/S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Oxothiazolidin-2-ylidene)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxothiazolidin-2-ylidene)acetonitrile
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(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 3
(4-Oxothiazolidin-2-ylidene)acetonitrile
Reactant of Route 4
(4-Oxothiazolidin-2-ylidene)acetonitrile

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